2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acet amide
Description
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide is a triazole-based derivative with a 1,2,4-triazole core substituted at the 3-position with a thioether-linked acetamide moiety. The compound features a 2-fluorophenyl group at the 5-position of the triazole ring and an N-(4-phenoxyphenyl) group on the acetamide side chain. This structure confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic applications, particularly in anti-inflammatory and enzyme inhibition contexts .
Properties
Molecular Formula |
C22H18FN5O2S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18FN5O2S/c23-19-9-5-4-8-18(19)21-26-27-22(28(21)24)31-14-20(29)25-15-10-12-17(13-11-15)30-16-6-2-1-3-7-16/h1-13H,14,24H2,(H,25,29) |
InChI Key |
HATDVIVNKUHLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acet amide typically involves multiple steps, starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acet amide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the triazole ring could lead to partially or fully reduced triazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity : The triazole moiety is known for its ability to inhibit ergosterol synthesis, which is crucial for the integrity of fungal cell membranes. This property positions the compound as a candidate for antifungal drug development, particularly against resistant strains of fungi.
Antibacterial Effects : The compound may disrupt bacterial enzyme functions, making it a potential antibacterial agent. Its structural attributes could enhance its efficacy against various bacterial pathogens.
Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells by interacting with signaling pathways involved in cell survival and proliferation. The triazole ring's ability to bind to specific targets enhances its potential as an anticancer agent.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Acylation : The final product is obtained through acylation reactions that introduce the acetamide functionality.
Common Reactions
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The triazole ring can undergo reduction under specific conditions.
- Substitution Reactions : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Anticancer Studies
Recent investigations into similar triazole derivatives have shown promising anticancer activity. For instance, compounds with structural similarities displayed significant growth inhibition against various cancer cell lines, suggesting that modifications to the triazole structure can lead to enhanced therapeutic efficacy .
Antifungal Research
Studies focusing on the antifungal properties of triazole derivatives have demonstrated their effectiveness against common fungal infections. The ability to inhibit ergosterol synthesis has been a key factor in their success as antifungal agents .
Mechanism of Action
The mechanism by which 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acet amide exerts its effects would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and fluorophenyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
- 4-Chlorophenyl analog (): Replacing the 2-fluorophenyl group with 4-chlorophenyl (2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide) increases molecular weight (Avg. mass: ~428.89 g/mol) and alters electronic properties due to chlorine’s electronegativity.
- 3-Ethoxyphenyl analog (): The 3-ethoxy group introduces steric bulk and moderate electron-donating effects, which could influence binding affinity in enzyme interactions. The compound 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide (MolPort-000-460-684) has a distinct substitution pattern on the acetamide group (2-fluorophenyl vs. 4-phenoxyphenyl), which may reduce overall polarity compared to the parent compound .
Heteroaromatic Substitutions
- 2-Pyridyl analog (): The compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac in rat models.
Anti-Inflammatory Activity
Enzyme Inhibition Kinetics
- Kinetic analysis of 9h (): Demonstrated mixed-type inhibition, suggesting binding to both free enzymes and enzyme-substrate complexes. This contrasts with the parent compound, which lacks kinetic data but shares structural motifs that may confer similar mechanisms .
Physicochemical and Spectroscopic Properties
Table 1: Key Physicochemical Data of Selected Analogs
- Thermal stability : Analogs with bromophenyl (9c, 9f) exhibit higher melting points (>240°C) due to increased molecular symmetry and halogen-mediated crystal packing .
- Spectroscopic trends : 1H NMR signals in the aromatic region (δ 7.3–7.6 ppm) are consistent across fluorophenyl-containing derivatives, while 13C NMR data reflect electronic differences from substituents like ethoxy or chlorine .
Biological Activity
The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide is a novel derivative belonging to the class of triazole-containing compounds. Its structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Features:
- Triazole Ring : Known for antifungal and anticancer activities.
- Fluorophenyl Group : Often enhances biological activity due to increased lipophilicity.
- Acetamide Moiety : Associated with various pharmacological effects including analgesic and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It shows activity against various cancer cell lines, indicating its role in inhibiting tumor growth.
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa | 0.5 | Significant inhibition | |
| MCF-7 | 0.8 | Moderate inhibition | |
| A375 | 0.6 | Significant inhibition |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit specific enzymes involved in fungal cell wall synthesis, which may extend to cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that the compound may promote programmed cell death in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : The acetamide structure is associated with anti-inflammatory properties, potentially modulating cytokine production.
Case Studies
- Antifungal Activity Study
- Anticancer Efficacy
- Synergistic Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
